

literature review of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

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Compound of Interest

Compound Name: (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

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An In-depth Technical Guide to **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a heterocyclic compound featuring a 1,2,4-oxadiazole core. This five-membered aromatic ring system, containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry.^{[1][2]} The 1,2,4-oxadiazole moiety is recognized for its unique bioisosteric properties, often serving as a metabolically stable replacement for ester and amide functionalities, which can enhance the pharmacokinetic profiles of drug candidates.^{[3][4]} Consequently, this scaffold is present in a wide array of compounds investigated for diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neurological treatments.^{[4][5]}

This guide provides a comprehensive technical overview of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**, detailing its chemical properties, a robust synthetic methodology, and its potential as a versatile building block for the development of novel therapeutic agents. The primary alcohol functional group attached to the stable oxadiazole ring offers a reactive handle for extensive chemical modification, making it a valuable starting point for fragment-based drug discovery and lead optimization campaigns.

Chemical Identity and Physicochemical Properties

The fundamental properties of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** are summarized below. This data provides the foundational information required for its handling, characterization, and application in a research setting.

Table 1: Chemical and Physical Properties of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**

Property	Value	Source
IUPAC Name	(3-methyl-1,2,4-oxadiazol-5-yl)methanol	PubChem[6]
CAS Number	112960-56-2	PubChem[6]
Molecular Formula	C ₄ H ₆ N ₂ O ₂	PubChem[6]
Molecular Weight	114.10 g/mol	PubChem[6][7]
Canonical SMILES	CC1=NOC(=N1)CO	PubChem[6]
InChIKey	OQKJMIGPYYWVKU-UHFFFAOYSA-N	PubChem[6]
Heavy Atom Count	8	PubChem[6]
Rotatable Bond Count	1	PubChem[8]
Hydrogen Bond Donor	1	PubChem[6]
Hydrogen Bond Acceptor	3	PubChem[6]

A summary of key identifiers and computed physicochemical properties for **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**.

Synthesis and Mechanistic Rationale

The synthesis of 5-substituted-3-methyl-1,2,4-oxadiazoles is most commonly achieved via the cyclocondensation of acetamidoxime with an activated carboxylic acid derivative. For the target molecule, **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**, a protected form of glycolic acid is the ideal starting material to prevent unwanted side reactions involving the free hydroxyl group. The following protocol outlines a reliable, two-step synthetic sequence using O-acetylglycolic acid.

Experimental Protocol: Synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

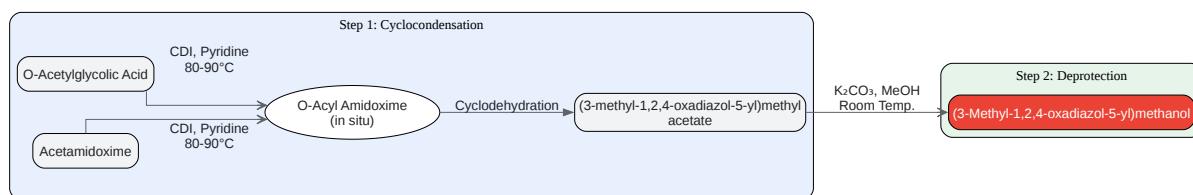
Step 1: Synthesis of (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate

- Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamidoxime (1.0 eq) and O-acetylglycolic acid (1.05 eq) in anhydrous pyridine (10 mL/g of amidoxime).
- Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Slowly add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 15 minutes. The use of CDI is advantageous as it avoids the formation of difficult-to-remove byproducts.
- Reaction: Allow the mixture to warm to room temperature and then heat to 80-90°C. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours). The elevated temperature facilitates the intramolecular cyclodehydration of the intermediate O-acyl amidoxime to form the stable 1,2,4-oxadiazole ring.
- Workup and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold 1M HCl (aq). Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate (MgSO_4), and concentrate under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the acetate-protected intermediate.

Step 2: Hydrolysis to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

- Deprotection: Dissolve the purified (3-methyl-1,2,4-oxadiazol-5-yl)methyl acetate (1.0 eq) in methanol.^[9]
- Base-Catalyzed Hydrolysis: Add a catalytic amount of potassium carbonate (K_2CO_3) (0.2 eq). The reaction is stirred at room temperature and monitored by TLC (typically 1-2 hours). This mild basic hydrolysis selectively cleaves the acetate ester without affecting the oxadiazole ring.

- Purification: Once the reaction is complete, neutralize the mixture with a few drops of acetic acid. Remove the solvent under reduced pressure. The residue is redissolved in ethyl acetate and filtered to remove salts. The filtrate is concentrated, and the resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**.



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Caption: Synthetic pathway for **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**.

Spectroscopic Characterization

The structural confirmation of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** relies on standard spectroscopic techniques. The expected spectral data are as follows:

- ^1H NMR: The proton NMR spectrum is expected to show three distinct singlet signals:
 - A signal around δ 2.4 ppm corresponding to the three protons of the C3-methyl group.
 - A signal around δ 4.8 ppm for the two protons of the methylene group ($-\text{CH}_2\text{OH}$).
 - A broad, exchangeable singlet for the hydroxyl proton ($-\text{OH}$), the chemical shift of which will depend on concentration and solvent.
- ^{13}C NMR: The carbon spectrum should display four signals:

- A peak for the methyl carbon (C3-CH₃).
- A peak for the methylene carbon (-CH₂OH).
- Two distinct signals for the C3 and C5 carbons of the oxadiazole ring, typically in the range of δ 160-180 ppm.

- FT-IR: The infrared spectrum will be characterized by:
 - A broad absorption band in the 3200-3500 cm⁻¹ region, indicative of the O-H stretching vibration of the alcohol.
 - C-H stretching vibrations just below 3000 cm⁻¹.
 - Characteristic absorptions for the C=N and C-O-N stretching of the oxadiazole ring around 1600-1650 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Biological Context and Therapeutic Potential

While specific biological activity data for **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** itself is not extensively reported in public literature, the 1,2,4-oxadiazole scaffold is a well-established pharmacophore.^[4] Its derivatives have demonstrated a remarkable range of pharmacological activities.

Table 2: Documented Biological Activities of 1,2,4-Oxadiazole Derivatives

Therapeutic Area	Mechanism/Target Example	References
Oncology	Enzyme inhibition (e.g., kinases), disruption of cancer cell pathways.	[5][10]
Infectious Diseases	Inhibition of critical bacterial or fungal enzymes.	[5][11][12]
Inflammation	Modulation of inflammatory pathways, enzyme inhibition (e.g., COX).	[2][13]
Neurology	Receptor modulation (e.g., Sphingosine-1-phosphate receptor agonists).	[2]
Virology	Inhibition of viral replication.	[1]

A summary of key therapeutic areas where the 1,2,4-oxadiazole core has shown significant promise.

The presence of the primary alcohol in **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** makes it an ideal starting point for creating diverse chemical libraries. This functional group serves as a versatile anchor for chemical elaboration, enabling researchers to systematically explore the structure-activity relationship (SAR) of this scaffold.

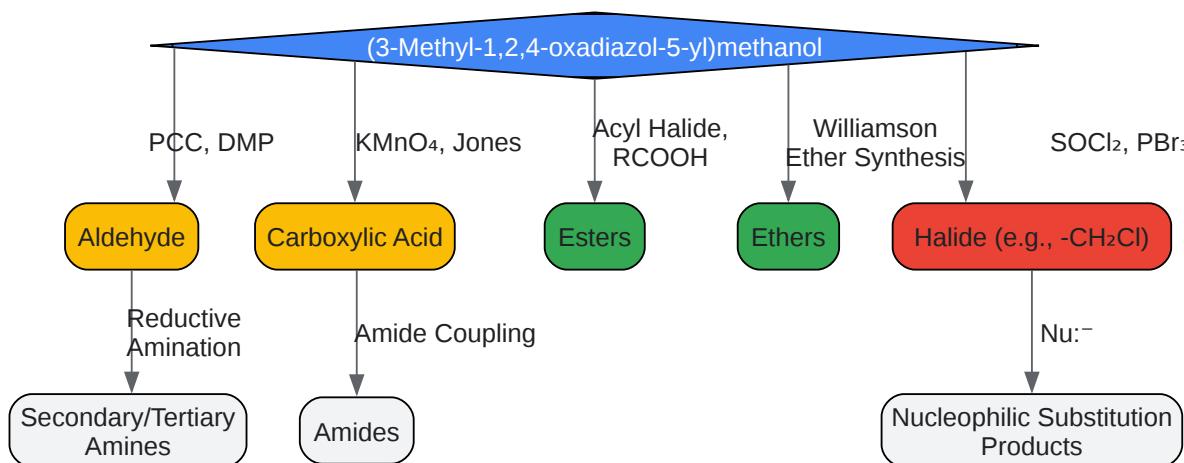
Applications in Drug Discovery Workflow

The true value of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** lies in its utility as a chemical intermediate. The hydroxyl group can be readily transformed into a variety of other functional groups, providing access to a wide range of novel compounds for biological screening.

Key Derivatization Pathways:

- Oxidation: Mild oxidation can convert the primary alcohol to an aldehyde, a key electrophile for reactions like reductive amination. Stronger oxidation yields a carboxylic acid, which can be used to form amides, esters, and other acid derivatives.

- Esterification/Etherification: Reaction with acyl chlorides, carboxylic acids, or alkyl halides allows for the introduction of diverse lipophilic or functionalized side chains, enabling fine-tuning of properties like solubility, cell permeability, and target binding.
- Halogenation: Conversion of the alcohol to a halide (e.g., a chloromethyl or bromomethyl group) creates a reactive electrophile for nucleophilic substitution reactions, enabling the attachment of various nitrogen, oxygen, or sulfur-based nucleophiles.



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Caption: Potential derivatization pathways from the primary alcohol.

Conclusion

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is a compound of significant interest for drug discovery and medicinal chemistry. While it may not possess potent biological activity in its own right, its structure, combining the stable and pharmacologically proven 1,2,4-oxadiazole ring with a versatile primary alcohol, makes it an exceptionally valuable building block. The synthetic accessibility and the potential for straightforward chemical modification position this molecule as a key starting material for the generation of novel compound libraries aimed at a multitude of therapeutic targets. Its application can accelerate the discovery of new chemical entities with improved efficacy, selectivity, and pharmacokinetic properties.

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